N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide
Description
N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at position 2 with a 4-tert-butylphenyl group and at position 6 with a 3-methoxybenzamide moiety. Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory properties . Structural determination of such compounds often relies on X-ray crystallography, supported by software like SHELX and WinGX .
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2,3)19-10-8-17(9-11-19)25-16-23(29)22-15-20(12-13-24(22)32-25)28-26(30)18-6-5-7-21(14-18)31-4/h5-16H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMLBTRBKZBJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butylphenyl group is introduced via Friedel-Crafts alkylation, while the methoxybenzamide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted chromenone derivatives, hydroxychromenones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
- Antioxidant Properties :
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds have demonstrated the ability to induce apoptosis in various cancer cell lines, making them candidates for anticancer drug development . For example, flavopiridol, a related compound, has shown effectiveness in reducing the metastatic potential of cancer cells .
- Anti-inflammatory Effects :
Case Studies
- Anticancer Research :
- Inflammatory Disease Models :
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The methoxybenzamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of chromen-4-one derivatives modified with aromatic substituents. Below is a comparison with structurally related analogs (Table 1), focusing on substituent variations and their hypothesized impacts:
Table 1: Structural Comparison of Chromen-4-one Derivatives
Key Findings from Structural Analysis
- Lipophilicity and Bioavailability : The tert-butyl group in the target compound increases logP compared to methyl or chloro analogs, suggesting better membrane permeability but possibly lower aqueous solubility .
- Electron-Withdrawing Effects : Methoxy and fluoro substituents (e.g., in CAS 923113-15-9) enhance hydrogen-bond acceptor capacity, which may improve binding to kinases or proteases .
- Steric Effects : Bulky substituents like tert-butyl may hinder binding to shallow active sites but improve selectivity for deeper pockets in targets like cyclin-dependent kinases (CDKs) .
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of anticancer, antioxidant, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C27H25NO4, with a molecular weight of approximately 427.5 g/mol. The compound features a chromenone core structure, substituted with a tert-butylphenyl group and a methoxybenzamide moiety, enhancing its lipophilicity and potentially its biological activity .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted its effectiveness against the MCF-7 breast cancer cell line, showing an IC50 value of approximately 3.1 μM . The compound's mechanism of action appears to involve the inhibition of mitochondrial complex II, disrupting the electron transport chain and leading to reduced cellular energy production .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| HCT 116 | 3.7 |
| HEK 293 | 5.3 |
Antioxidant Activity
The antioxidative potential of this compound has also been evaluated. In vitro studies demonstrated that it exhibits strong antioxidant activity, comparable to standard antioxidants such as butylated hydroxytoluene (BHT). This activity may contribute to its protective effects against oxidative stress-related cellular damage .
Antimicrobial Activity
This compound has shown promising antimicrobial properties in preliminary studies. The compound was tested against various bacterial strains, demonstrating notable inhibitory effects, which suggest its potential as an antimicrobial agent .
Case Studies
- In Vitro Evaluation : A series of experiments conducted on different cancer cell lines revealed that derivatives similar to this compound exhibited varying degrees of antiproliferative activity. The most effective derivatives had hydroxyl and methoxy groups that enhanced their biological efficacy .
- Molecular Docking Studies : In silico studies indicated that the compound interacts favorably with target proteins involved in cancer progression and oxidative stress pathways. These studies help elucidate the binding affinities and potential mechanisms through which the compound exerts its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
